molecular formula C11H14N4S2 B11067446 3,5-dimethyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3,5-dimethyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11067446
M. Wt: 266.4 g/mol
InChI Key: HURYAZQISDYJDU-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as methyl and pyrrolidinyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated ketones or α-ketoacids under specific conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine. The product is then purified through crystallization or other suitable techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE include other thiazolopyrimidine derivatives such as:

The uniqueness of 3,5-DIMETHYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

3,5-dimethyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C11H14N4S2/c1-7-12-9-8(17-11(16)14(9)2)10(13-7)15-5-3-4-6-15/h3-6H2,1-2H3

InChI Key

HURYAZQISDYJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCC3)SC(=S)N2C

Origin of Product

United States

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